molecular formula C15H13ClN2OS B11698267 (E)-2-chloro-N'-(4-(methylthio)benzylidene)benzohydrazide

(E)-2-chloro-N'-(4-(methylthio)benzylidene)benzohydrazide

Cat. No.: B11698267
M. Wt: 304.8 g/mol
InChI Key: MEBUGXQRVIWUQQ-LICLKQGHSA-N
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Description

2-CHLORO-N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is an organic compound with the molecular formula C15H13ClN2OS It is a derivative of benzohydrazide and is characterized by the presence of a chloro group, a methylsulfanyl group, and a phenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 2-chlorobenzohydrazide and 4-(methylsulfanyl)benzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-CHLORO-N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-CHLORO-N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

  • 2-CHLORO-N’-[(E)-[4-(HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE
  • 2-CHLORO-N’-[(E)-[4-(FLUOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE
  • 2-CHLORO-N’-[(E)-[4-(METHOXYBENZYL)METHYLIDENE]BENZOHYDRAZIDE

Uniqueness

2-CHLORO-N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C15H13ClN2OS

Molecular Weight

304.8 g/mol

IUPAC Name

2-chloro-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13ClN2OS/c1-20-12-8-6-11(7-9-12)10-17-18-15(19)13-4-2-3-5-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+

InChI Key

MEBUGXQRVIWUQQ-LICLKQGHSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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